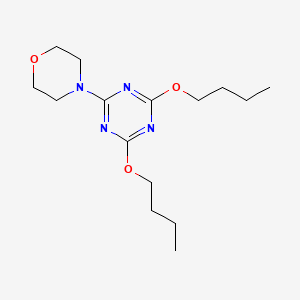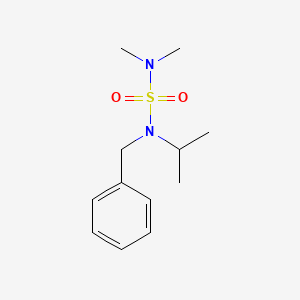![molecular formula C16H23F3N2O2S B5570398 (3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves innovative approaches to achieve desired structural features. For example, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides via solid-phase synthesis, reacting with trimethylsilyl trifluoro-methanesulfonate, unexpectedly yielded pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes, indicating the versatility and unpredictability in the synthesis routes of similar compounds (Králová et al., 2019). Another example is the CuI-catalyzed cross-coupling of 3-bromopyridine with various sulfonamides, showcasing a method that could potentially be adapted for synthesizing compounds with similar structural motifs (Han, 2010).
Molecular Structure Analysis
The molecular structure of related sulfone compounds, such as those derived from phenyl (3-phenylpyrrolidin-3-yl)sulfones, has been extensively studied. These compounds exhibit selective, orally active properties as inverse agonists, demonstrating the critical role of specific structural elements like a polar set of amides at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group for achieving high selectivity (Duan et al., 2019).
Chemical Reactions and Properties
Sulfonamides and sulfones undergo a variety of chemical reactions, indicating a rich chemistry that can be applied to modify and understand the chemical behavior of similar compounds. For instance, the solid-state examination of conformationally diverse sulfonamide receptors based on bis(2-anilinoethynyl)pyridine highlights the significance of the sulfonamide N-H hydrogen bonds in forming supramolecular structures (Berryman et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, such as novel soluble fluorinated polyamides containing pyridine and sulfone moieties, provide insights into the behavior of similar compounds. These polymers are notable for their solubility, thermal stability, and mechanical strength, attributes that are relevant for understanding the physical characteristics of "(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine" (Liu et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Properties in Polymer Chemistry
A study by Liu et al. (2013) explored the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, which are structurally related to the chemical . These diamines were used to create fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited properties like high glass transition temperatures, solubility in organic solvents, and low moisture absorption, making them potentially valuable in high-performance material applications (Liu et al., 2013).
Development of Inverse Agonists
Duan et al. (2019) worked on the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. The study involved structure-based design and optimization, identifying key structural elements for high selectivity. The compounds developed demonstrated promising pharmacokinetic properties and efficacy in mouse models, suggesting potential applications in therapeutic interventions (Duan et al., 2019).
Exploration in Organic Chemistry
Králová et al. (2019) synthesized N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. They observed the formation of pyrrolidin-3-ones under certain reactions, providing insights into the rearrangement mechanisms and scope of these reactions. This study contributes to understanding the behavior of similar sulfonamide compounds in organic synthesis (Králová et al., 2019).
Ligand Substitution Kinetics in Platinum Complexes
Owen et al. (2004) investigated pyridinium-derived N-heterocyclic carbene complexes of platinum, focusing on synthesis, structure, and ligand substitution kinetics. Their study provides valuable information on the properties of these complexes, which are structurally related to the chemical , particularly in terms of their ligand dynamics and potential catalytic applications (Owen et al., 2004).
Antimicrobial Activity
Zareef et al. (2008) conducted a study on the synthesis of compounds including 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which are structurally similar to the chemical . They evaluated these compounds for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Zareef et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,4R)-N,N-dimethyl-4-propyl-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O2S/c1-4-7-12-10-21(11-14(12)20(2)3)24(22,23)15-9-6-5-8-13(15)16(17,18)19/h5-6,8-9,12,14H,4,7,10-11H2,1-3H3/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXIUDMJRGELEX-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)
![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)
![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)